An In-depth Technical Guide to the Asp-His Dipeptide: Structure, Properties, and Biological Significance
An In-depth Technical Guide to the Asp-His Dipeptide: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide Asp-His (Aspartyl-Histidine), detailing its chemical structure, physicochemical properties, and known biological context. This document consolidates critical data for researchers engaged in peptide chemistry, drug discovery, and molecular biology, offering a foundation for further investigation and application.
Chemical Structure and Identification
Asp-His is a dipeptide composed of L-aspartic acid and L-histidine joined by a peptide bond.[1] The structure combines the acidic side chain of aspartic acid with the basic imidazole (B134444) ring of histidine, resulting in a molecule with unique charge characteristics and functional potential.
Table 1: Chemical Identifiers for Asp-His
| Identifier | Value |
| IUPAC Name | (3S)-3-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid[1] |
| Molecular Formula | C₁₀H₁₄N₄O₅[1] |
| SMILES | C1=C(NC=N1)C--INVALID-LINK--NC(=O)--INVALID-LINK--N[1] |
| InChI Key | HSPSXROIMXIJQW-BQBZGAKWSA-N[1] |
| CAS Number | 22677-56-1[2] |
| PubChem CID | 9856673[1] |
Physicochemical Properties
The physicochemical properties of Asp-His are crucial for its handling, formulation, and biological activity. These properties are largely determined by its ionizable groups: the α-amino group, the α-carboxyl group, the β-carboxyl group of the aspartate residue, and the imidazole ring of the histidine residue.
Table 2: Physicochemical Properties of Asp-His
| Property | Value | Source/Method |
| Molecular Weight | 270.24 g/mol | PubChem[1] |
| Monoisotopic Mass | 270.09641956 Da | PubChem[1] |
| Predicted Water Solubility | 5.84 g/L | ALOGPS[3] |
| Predicted LogP | -6.8 | ChemAxon[3] |
| pKa (Strongest Acidic) | ~2.86 (β-carboxyl of Asp) | ChemAxon (Predicted)[3] |
| pKa (Strongest Basic) | ~8.53 (α-amino group) | ChemAxon (Predicted)[3] |
| Estimated Isoelectric Point (pI) | ~4.43 | Calculated* |
*Note on pI Calculation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For Asp-His, the ionizable groups are the α-carboxyl group (pKa ~2.0), the β-carboxyl group of aspartic acid (pKa ~3.9), the imidazole side chain of histidine (pKa ~6.0), and the α-amino group (pKa ~9.2). The pI can be estimated by averaging the pKa values of the groups that bracket the neutral species. In this case, it would be the average of the pKa of the aspartic acid side chain and the histidine side chain: (3.9 + 6.0) / 2 = 4.95. A more precise calculation considering all four pKa values would yield a slightly different result. At a physiological pH of 7.4, the dipeptide is expected to have a net negative charge.
Biological Context and Potential Functions
Asp-His is a naturally occurring dipeptide found in various organisms, including Arabidopsis thaliana.[1] It is recognized as a metabolite, likely resulting from protein catabolism.[1][4] While specific signaling pathways directly initiated by Asp-His are not yet well-defined, the biological activities of its constituent amino acids and related dipeptides provide a framework for its potential roles.
Dipeptides are increasingly understood to have biological functions beyond being simple intermediates in protein turnover.[5] For instance, certain dipeptides can exert antioxidant effects.[6] Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), are known to scavenge reactive oxygen species and chelate metal ions.[6][7] Given its histidine residue, Asp-His may possess similar antioxidant capabilities.
The individual amino acids also contribute to its potential functionality. L-aspartic acid is involved in the urea (B33335) cycle, gluconeogenesis, and as a neurotransmitter.[8] L-histidine is a precursor for histamine (B1213489) and plays a role in proton buffering and metal ion chelation.[7]
It is important to distinguish the dipeptide from the "His-Asp phosphotransfer" signaling mechanism. This is a common two-component signaling pathway in bacteria and eukaryotes where a phosphate (B84403) group is transferred from a histidine residue on a sensor kinase to an aspartate residue on a response regulator, a process that occurs within protein structures.[3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Asp-His
The following is a representative protocol for the manual synthesis of Asp-His using the widely adopted Fmoc/tBu strategy.
Workflow for Solid-Phase Synthesis of Asp-His
Caption: A generalized workflow for the solid-phase synthesis of Asp-His.
Methodology:
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Resin Preparation: Swell Wang resin (pre-loaded with the C-terminal amino acid, Histidine) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the α-amino group of histidine.
-
Amino Acid Coupling: Activate the second amino acid, Fmoc-Asp(OtBu)-OH, using a coupling reagent like HCTU in the presence of a base such as DIPEA. Add this activated amino acid solution to the resin to form the peptide bond. The completion of the reaction can be monitored using a Kaiser test.
-
Final Deprotection: Remove the Fmoc group from the N-terminal aspartate using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water, to cleave the peptide from the resin and remove the side-chain protecting groups (Trt from His and OtBu from Asp).
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Characterization of Asp-His
Workflow for Purification and Characterization
Caption: Workflow for the purification and characterization of synthetic Asp-His.
Methodology:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified dipeptide.
In Vitro Antioxidant Activity Assay (Example Protocol)
The antioxidant potential of Asp-His can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method.
Logical Flow of a DPPH Assay
Caption: Logical flow of a DPPH radical scavenging assay for antioxidant activity.
Methodology:
-
Preparation: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the Asp-His dipeptide and a positive control (e.g., ascorbic acid).
-
Reaction: Mix the DPPH solution with the peptide or control solutions in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader. The reduction in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of scavenging activity is calculated relative to a control containing only DPPH and the solvent.
Conclusion
The Asp-His dipeptide is a molecule of interest due to the combined properties of its constituent amino acids. While its specific biological roles are still under investigation, its presence as a metabolite and the known functions of related histidine-containing dipeptides suggest potential involvement in antioxidant defense and other physiological processes. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and functional analysis of Asp-His, facilitating further research into its biological significance and potential therapeutic applications.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]
- 4. bachem.com [bachem.com]
- 5. Purification and characterization of a new enzyme dipeptidase from human lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. peptide.com [peptide.com]
- 8. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
